molecular formula C11H21Cl4FN4 B1441062 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride CAS No. 1220039-97-3

4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride

Cat. No.: B1441062
CAS No.: 1220039-97-3
M. Wt: 370.1 g/mol
InChI Key: QSFFHBCBYVZXFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4.4ClH/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12;;;;/h6-7H,2-5,13-14H2,1H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFHBCBYVZXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl4FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

The synthesis typically starts from commercially available:

  • 4-fluoro-1,2-dinitrobenzene
  • 4-methylpiperazine

These precursors provide the necessary aromatic ring with fluorine substitution and the piperazine moiety, respectively.

Synthetic Route Overview

The preparation involves two principal steps:

  • Nucleophilic Aromatic Substitution (NAS):
    4-fluoro-1,2-dinitrobenzene undergoes nucleophilic aromatic substitution with 4-methylpiperazine. Under basic conditions, the nucleophilic nitrogen of the piperazine displaces the fluorine atom ortho to the nitro groups, forming 4-fluoro-5-(4-methylpiperazin-1-yl)-1,2-dinitrobenzene.

  • Reduction of Nitro Groups:
    The dinitro intermediate is then subjected to catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to reduce the nitro groups to amino groups. This yields 4-fluoro-5-(4-methyl-piperazin-1-yl)-benzene-1,2-diamine.

  • Formation of Tetrahydrochloride Salt:
    The free base amine is converted into the tetrahydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

  • NAS Reaction:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
    • Temperature: Moderate heating (50–80°C) optimizes reaction rate without decomposing reactants.
    • Base: Mild bases like potassium carbonate or triethylamine are used to neutralize generated acids and promote substitution.
  • Reduction Step:

    • Catalyst: Palladium on carbon (5–10% Pd/C)
    • Hydrogen Pressure: Typically 1–3 atm
    • Temperature: Ambient to 40°C to avoid over-reduction or side reactions
    • Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation.
  • Salt Formation:

    • Hydrochloric acid is added in stoichiometric excess to ensure complete protonation of amino groups.
    • The reaction is conducted in an aqueous or alcoholic medium, followed by crystallization.

Alternative Methods

While the above method is the most documented, alternative approaches include:

  • Using chemical reducing agents such as iron powder in acidic media for nitro reduction, though catalytic hydrogenation is preferred for cleaner reactions.
  • Direct amination of fluoronitrobenzene derivatives with piperazine derivatives under microwave-assisted conditions for faster synthesis.
  • Employing continuous flow reactors to enhance scalability and reproducibility.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic Aromatic Substitution 4-fluoro-1,2-dinitrobenzene, 4-methylpiperazine, K2CO3 DMF or DMSO 50–80 4–6 75–85 Polar aprotic solvent enhances rate
Reduction of Nitro Groups H2 gas, Pd/C catalyst Ethanol or Methanol 25–40 6–12 80–90 Avoid over-reduction
Tetrahydrochloride Salt Formation HCl (4 eq) Water/Alcohol Room temp 1–2 >95 Crystallization improves purity

Research Findings and Analysis

  • The nucleophilic aromatic substitution is highly regioselective due to the activating effect of the nitro groups, allowing selective displacement of the fluorine at the 5-position.
  • Catalytic hydrogenation provides a clean and efficient reduction of nitro groups to amines without affecting the fluorine substituent or the piperazine ring.
  • The tetrahydrochloride salt form significantly improves the compound’s stability and handling, which is critical for pharmaceutical applications.
  • Optimization studies indicate that solvent choice and temperature control are crucial for maximizing yield and minimizing side products such as partially reduced intermediates or over-alkylated species.
  • Continuous flow hydrogenation reactors have been reported to further enhance safety and scalability, allowing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: The fluorine atom and piperazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Key Areas of Research :

  • Anticancer Agents : Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
  • Antimicrobial Activity : Preliminary research suggests potential effectiveness against certain bacterial strains, warranting further investigation into its mechanism of action.

Biological Studies

Research involving this compound often focuses on its interaction with biological macromolecules. The piperazine moiety is known to enhance solubility and bioavailability, making it suitable for in vivo studies.

Mechanism of Action :
The compound may act by binding to specific receptors or enzymes, influencing various biochemical pathways. This interaction can lead to significant alterations in cellular processes, which is crucial for therapeutic applications.

Chemical Synthesis

In organic synthesis, 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride serves as a versatile building block for creating more complex molecules.

Applications :

  • Synthesis of Novel Compounds : The compound can undergo various chemical reactions such as oxidation and substitution, which are essential for developing new materials and pharmaceuticals.
  • Polymer Chemistry : It may also be employed in the production of specialty chemicals and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes
This compound 174468-55-4 C₁₁H₁₇FN₄·4HCl 360.63 4-Fluoro, 5-(4-methylpiperazine) Amine, piperazine, tetrahydrochloride salt Pharmaceutical intermediate; enhanced solubility due to salt form .
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine - C₁₂H₁₈BFN₂O₂ 252.1 4-Fluoro, 5-(dioxaborolane) Amine, boronate ester Suzuki coupling reagent; potential BNCT agent .
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine 179062-06-7 C₇H₆F₄N₂ 194.13 4-Fluoro, 5-(trifluoromethyl) Amine, trifluoromethyl Electron-deficient scaffold for agrochemicals/pharmaceuticals; sensitive to light .
2-Aminoanilinium 4-methylbenzenesulfonate - C₇H₁₁N₂⁺·C₇H₇O₃S⁻ 322.34 Benzene-1,2-diamine core, sulfonate counterion Amine, sulfonate salt Crystal engineering; ionic conductivity studies .

Key Comparative Analyses

Solubility and Stability :
  • The tetrahydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral analogs like 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, which requires storage at 2–8°C to prevent degradation . Sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) may show comparable solubility but differ in counterion-dependent crystallization behavior .
Reactivity :
  • The methylpiperazine group in the target compound facilitates nucleophilic substitution reactions, whereas the dioxaborolane substituent in C₁₂H₁₈BFN₂O₂ enables boron-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) . The trifluoromethyl group in C₇H₆F₄N₂ introduces strong electron-withdrawing effects, reducing aromatic ring reactivity in electrophilic substitutions .
Hazard Profiles :
  • The trifluoromethyl derivative (C₇H₆F₄N₂) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) , whereas the tetrahydrochloride salt may require handling precautions due to corrosivity from HCl content.

Crystallography and Material Science

  • Salts of benzene-1,2-diamine (e.g., sulfonates) form hydrogen-bonded networks, enabling design of porous materials or ionic liquids . The target compound’s tetrahydrochloride form may exhibit distinct crystal packing due to chloride ion interactions.

Biological Activity

4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride (CAS No. 1220039-97-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy as a tyrosinase inhibitor, and other relevant pharmacological properties.

  • Molecular Formula : C11H21Cl4FN4
  • Molecular Weight : 370.12 g/mol
  • Structure : The compound features a piperazine ring substituted with fluorobenzene and diamine functionalities, contributing to its biological properties.

The primary biological activity of this compound is attributed to its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

Inhibition Studies

Recent studies have demonstrated that compounds containing the 4-fluorobenzylpiperazine moiety exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus. For instance, a closely related compound was found to have an IC50 value of 0.18 μM, indicating it is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that modifications to the piperazine structure can enhance inhibitory potency.

Biological Activity Data

CompoundStructureIC50 (μM)Remarks
Kojic Acid-17.76Reference compound
Compound 26Structure0.18Competitive inhibitor with no cytotoxicity
This compoundStructureTBDPotential tyrosinase inhibitor

Case Studies

Case Study 1: Antimelanogenic Effects
In vitro studies have shown that derivatives of the piperazine-based compounds exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This was evaluated through cell viability assays and melanin content measurement, highlighting the therapeutic potential of these compounds in skin disorders related to excessive pigmentation .

Case Study 2: Structural Optimization
Research focused on optimizing the structure of piperazine derivatives has led to the discovery of new compounds with enhanced biological activity. For example, modifications on the arylic tail of piperazine derivatives significantly improved their binding affinity to tyrosinase, resulting in lower IC50 values .

Pharmacological Implications

The ability of this compound to inhibit tyrosinase positions it as a promising candidate for developing treatments for conditions such as melasma and age spots. Furthermore, its low cytotoxicity profile makes it suitable for cosmetic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride?

  • Methodology : Microwave-assisted reduction is highly effective. A nitro precursor (e.g., 5-fluoro-2-nitro-4-(4-methylpiperazin-1-yl)aniline) is reduced using 10% Pd/C catalyst and hydrazine hydrate in ethanol under microwave irradiation (60°C, 10 min). This method avoids prolonged reflux and improves yield (75–85%) compared to conventional heating .
  • Critical Parameters : Catalyst loading (5–10 wt%), solvent choice (ethanol for polarity), and inert atmosphere to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling Protocol : The compound is light- and air-sensitive. Store in amber vials under nitrogen or argon at –20°C. Use freshly distilled solvents for reactions to minimize decomposition .
  • Stability Data : Degradation is observed within 24 hours under ambient light, leading to darkened solutions and reduced reactivity .

Q. What analytical techniques are suitable for structural confirmation and purity assessment?

  • Characterization Workflow :

  • NMR : 1^1H/13^{13}C NMR to verify amine protons (δ 3.2–4.1 ppm for piperazine) and aromatic fluorination patterns.
  • Mass Spectrometry : Exact mass = 224.1273 (C11_{11}H17_{17}FN4+_4^+) using high-resolution MS (HRMS) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with ≥98% purity threshold .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of the diamine precursor?

  • Microwave Optimization :

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes reduction efficiency
Irradiation Time8–12 minPrevents over-decomposition
Catalyst ReuseUp to 3 cyclesMaintains >70% yield
  • Contradiction Resolution : Conventional heating fails even after 50 hours, highlighting microwave-specific activation .

Q. What derivatization strategies enable functionalization into bioactive heterocycles?

  • Benzimidazole Synthesis : React with iminoester hydrochlorides (Pinner method) in methanol under microwave irradiation (60°C, 10 min). Substituents on the iminoester dictate regioselectivity (e.g., methyl groups yield 5-fluoro-2-methyl-benzimidazoles) .
  • Challenges : Steric hindrance from the 4-methylpiperazine group may require excess reagents (1.2–1.5 eq) for complete conversion.

Q. How does the tetrahydrochloride salt form influence physicochemical properties?

  • Solubility : The salt enhances water solubility (>50 mg/mL) compared to the free base (<5 mg/mL), critical for in vitro assays.
  • Crystallography : Analogous benzene-1,2-diamine salts exhibit protonation at both aromatic amines, confirmed by single-crystal X-ray diffraction. Similar analysis is recommended for this compound .

Q. How should researchers address discrepancies in synthetic yields between batches?

  • Root Causes :

  • Residual moisture in solvents (use molecular sieves).
  • Catalyst deactivation (pre-reduce Pd/C with H2_2 before use).
    • Mitigation : Implement inline FTIR to monitor nitro-group reduction in real-time, ensuring consistent intermediate conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.